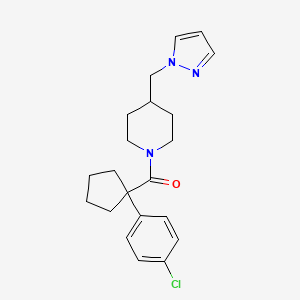
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include transformations such as oxidations, aminations, halogenations, and C–C-bond-formations .Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacophore Models
A study delved into the molecular interactions of a structurally similar antagonist with the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), the study proposed models that could enhance understanding of the steric and electrostatic requirements for CB1 receptor binding, which may be relevant for compounds with similar structures (Shim et al., 2002).
Antimicrobial and Anticancer Activity
Pyrazole derivatives, including those with structural similarities to the compound of interest, have been investigated for their potential antimicrobial and anticancer activities. One study reported the synthesis of novel pyrazole derivatives showing promising results against various cancer cell lines and pathogens, suggesting the compound could serve similar purposes (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Docking Studies for Anticancer and Antimicrobial Agents
Another research effort focused on the synthesis and molecular docking studies of new heterocyclic compounds, incorporating structural elements similar to the compound , for their anticancer and antimicrobial properties. This study highlights the compound's potential utility in developing novel therapeutics (Katariya, Vennapu, & Shah, 2021).
Crystal Structure and Isomorphism
Research on isomorphous structures, including methyl- and chloro-substituted small heterocyclic analogues, could provide insights into the compound's crystalline forms and their implications for drug development (Swamy et al., 2013).
Insecticidal Activity
The compound's framework has been explored for developing insecticidal agents, as demonstrated by a study on novel piperidine thiazole compounds, indicating potential applications in agriculture (Ding et al., 2019).
Crystal Structure Characterisation
Characterization of novel pyrazole carboxamide derivatives, including those with piperazine moiety, offers valuable data for understanding the compound's structural features, which is critical for its potential application in drug design (Lv, Ding, & Zhao, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c22-19-6-4-18(5-7-19)21(10-1-2-11-21)20(26)24-14-8-17(9-15-24)16-25-13-3-12-23-25/h3-7,12-13,17H,1-2,8-11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTBXILZZTUXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

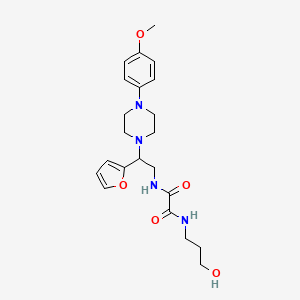
![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2626882.png)
![3-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2626884.png)
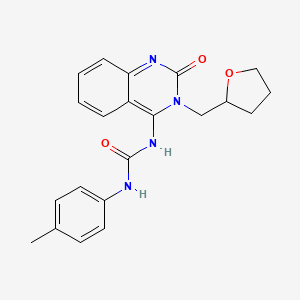
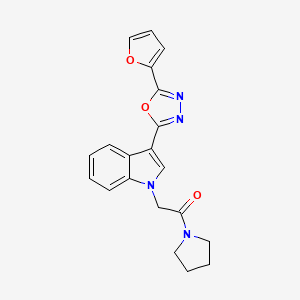
![2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide](/img/structure/B2626890.png)
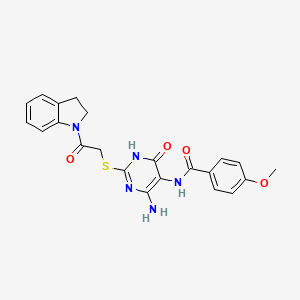
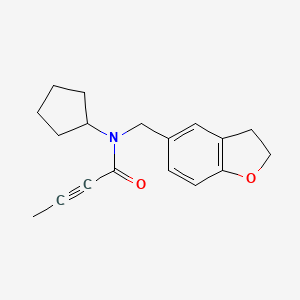
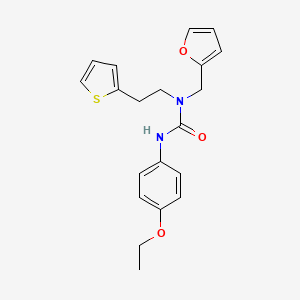
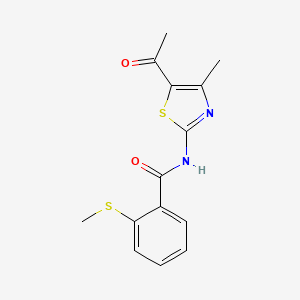
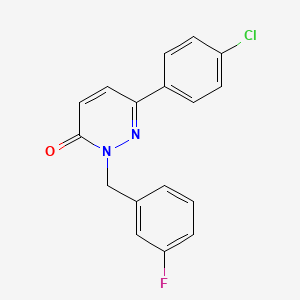
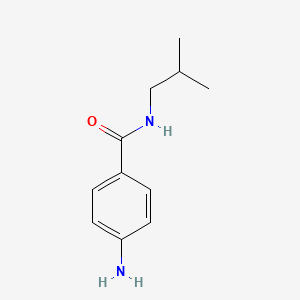
![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2626903.png)
![7-Oxaspiro[3.5]nonane-1,3-dione](/img/structure/B2626904.png)